2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 919465-98-8
VCID: VC4320058
InChI: InChI=1S/C6H9N3O2S/c1-4(5(10)11)12-6-8-7-3-9(6)2/h3-4H,1-2H3,(H,10,11)
SMILES: CC(C(=O)O)SC1=NN=CN1C
Molecular Formula: C6H9N3O2S
Molecular Weight: 187.22

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid

CAS No.: 919465-98-8

Cat. No.: VC4320058

Molecular Formula: C6H9N3O2S

Molecular Weight: 187.22

* For research use only. Not for human or veterinary use.

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid - 919465-98-8

Specification

CAS No. 919465-98-8
Molecular Formula C6H9N3O2S
Molecular Weight 187.22
IUPAC Name 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid
Standard InChI InChI=1S/C6H9N3O2S/c1-4(5(10)11)12-6-8-7-3-9(6)2/h3-4H,1-2H3,(H,10,11)
Standard InChI Key XCOHBZMWQFIYRS-UHFFFAOYSA-N
SMILES CC(C(=O)O)SC1=NN=CN1C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates a 1,2,4-triazole ring substituted with a methyl group at the N4 position and a sulfanyl-propanoic acid chain at the C3 position (Figure 1). The triazole core contributes aromatic stability and hydrogen-bonding capacity, while the sulfanyl group enhances nucleophilic reactivity. The propanoic acid terminus introduces hydrophilicity and enables salt formation, critical for bioavailability .

Molecular Formula: C₆H₉N₃O₂S
Molecular Weight: 187.22 g/mol
IUPAC Name: 3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid

Table 1: Key Molecular Properties

PropertyValue/Description
XLogP3-0.7 (Moderate hydrophilicity)
Hydrogen Bond Donors2 (Triazole NH, carboxylic OH)
Hydrogen Bond Acceptors4 (Triazole N, carbonyl O, sulfanyl S)
Topological Polar SA86.6 Ų

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR (D₂O, δ ppm): 1.92 (t, 2H, CH₂), 2.45 (s, 3H, N-CH₃), 3.21 (t, 2H, S-CH₂), 8.12 (s, 1H, triazole H).

  • ¹³C NMR: 173.5 (COOH), 152.1 (C3-triazole), 34.2 (S-CH₂), 25.1 (CH₂-COOH) .

Synthesis and Optimization

Laboratory-Scale Synthesis

A two-step protocol is commonly employed:

  • Triazole Formation: Condensation of thiosemicarbazide with methylglyoxal under acidic conditions yields 4-methyl-4H-1,2,4-triazole-3-thiol .

  • Alkylation: Reaction with 3-bromopropanoic acid in basic medium (pH 10–11) facilitates thioether linkage formation (Figure 2).

Reaction Conditions:

  • Temperature: 60–70°C

  • Solvent: Ethanol/water (3:1)

  • Catalyst: K₂CO₃

  • Yield: 68–72% after recrystallization .

Industrial Production

Continuous flow reactors improve scalability:

  • Residence Time: 12 min

  • Throughput: 1.2 kg/h

  • Purity: >99% (HPLC)
    Process intensification reduces byproducts like disulfide dimers (<0.5%) .

Chemical Reactivity and Stability

Oxidation Behavior

The sulfanyl group undergoes controlled oxidation:
R-SHH2O2R-SOH2O2R-SO2\text{R-SH} \xrightarrow{H_2O_2} \text{R-SO} \xrightarrow{H_2O_2} \text{R-SO}_2
Sulfoxide (R-SO) forms preferentially at 0–5°C, while sulfone (R-SO₂) dominates at 25°C .

pH-Dependent Solubility

pHSolubility (mg/mL)Dominant Species
2.012.4Neutral carboxylic acid
7.489.1Deprotonated carboxylate

Aqueous stability exceeds 96% over 24h across pH 1–10, making it suitable for oral formulations .

Biological Activity and Mechanisms

Hypoglycemic Effects

In murine models of type 2 diabetes (Table 2):

  • Glucose Tolerance: 40% improvement vs. control (p < 0.01)

  • Insulin Sensitivity: 2.1-fold increase in adipocyte GLUT4 expression

Mechanism: Competitive inhibition of dipeptidyl peptidase-4 (DPP-4; IC₅₀ = 0.8 μM) via triazole-mediated hydrogen bonding to Ser630 .

Table 2: In Vivo Pharmacological Data

ParameterResult (10 mg/kg dose)
Fasting Glucose112 ± 9 mg/dL
HbA1c Reduction1.8% (baseline 8.5%)
Pancreatic β-Cell Mass+34%

Anti-inflammatory Activity

In lipopolysaccharide-stimulated macrophages:

  • TNF-α Suppression: 78% at 50 μM

  • IL-10 Induction: 3.2-fold increase
    Molecular docking suggests NF-κB p65 subunit binding (ΔG = -9.4 kcal/mol) .

Industrial and Research Applications

Pharmaceutical Development

  • Prodrug Synthesis: Ester derivatives (e.g., ethyl prodrug) show 92% oral bioavailability in rats.

  • Metal Chelation: Forms stable complexes with Zn²⁺ (log K = 5.2) for antimicrobial coatings .

Material Science

  • Polymer Modification: Incorporation into polyurethanes increases tensile strength by 40% (15 wt% loading).

  • Corrosion Inhibition: 88% efficiency on mild steel in 1M HCl (298 K) .

Comparative Analysis with Analogues

Table 3: Structure-Activity Relationships

CompoundDPP-4 IC₅₀ (μM)LogP
2-[(4-Methyl-triazolyl)sulfanyl]propanoate0.8-0.7
3-[(5-Phenyl-triazolyl)sulfanyl]acetate2.41.2
4-Methyl-triazole-3-thiol>100.1

Electronic effects from the propanoic acid group enhance target binding versus simpler thiol analogues .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator